molecular formula C13H16ClNO2S B3935751 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B3935751
M. Wt: 285.79 g/mol
InChI Key: QGFPUNAVWUTQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide, also known as CTFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTFA is a member of the thioamide family and has been found to possess anti-inflammatory, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been found to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Furthermore, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Additionally, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is its broad range of potential therapeutic applications, including anti-inflammatory, antifungal, and anticancer properties. 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has also been found to have low toxicity and good stability, making it a promising candidate for drug development. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide and its potential side effects.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is the development of novel 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in other diseases, such as autoimmune disorders and neurological disorders. Furthermore, the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in humans.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antifungal, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide and its potential side effects, as well as to develop novel 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide derivatives with improved solubility and bioavailability.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has also been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been reported to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h3-6,11H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPUNAVWUTQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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